![molecular formula C5H10OS B14600800 2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol CAS No. 58965-04-1](/img/structure/B14600800.png)
2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-hydroxyethyl sulfide is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a 2-hydroxyethyl group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl 2-hydroxyethyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl bromide with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in 2-mercaptoethanol attacks the carbon atom in allyl bromide, resulting in the formation of allyl 2-hydroxyethyl sulfide.
Industrial Production Methods
In an industrial setting, the production of allyl 2-hydroxyethyl sulfide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 2-hydroxyethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.
Substitution: The allyl group can undergo substitution reactions, where the double bond is attacked by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl 2-hydroxyethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of allyl 2-hydroxyethyl sulfide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl sulfide: Similar structure but lacks the 2-hydroxyethyl group.
2-Hydroxyethyl sulfide: Similar structure but lacks the allyl group.
Diallyl sulfide: Contains two allyl groups attached to the sulfur atom.
Uniqueness
Allyl 2-hydroxyethyl sulfide is unique due to the presence of both the allyl and 2-hydroxyethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
58965-04-1 |
|---|---|
Molekularformel |
C5H10OS |
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/C5H10OS/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 |
InChI-Schlüssel |
TXVPENUAAUDPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
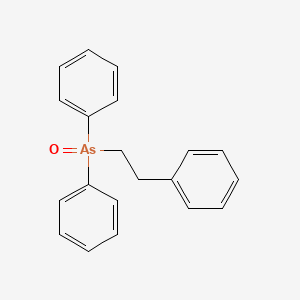

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)
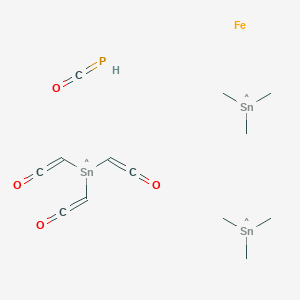
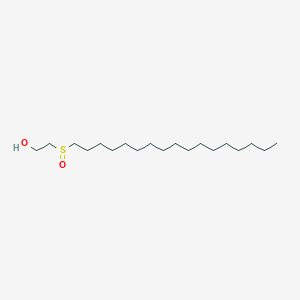


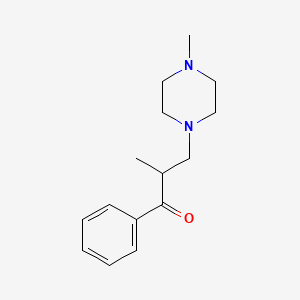
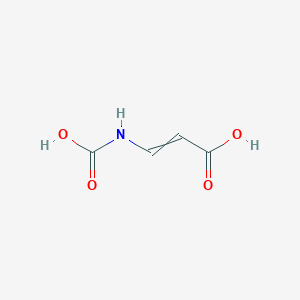
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

